

Solubility Profile of 3-(Methylamino)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Methylamino)propan-1-ol

Cat. No.: B125474

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3-(Methylamino)propan-1-ol** in water and various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and outlines a detailed experimental protocol for the quantitative determination of its solubility, which is crucial for applications in research, chemical synthesis, and pharmaceutical development.

Overview of 3-(Methylamino)propan-1-ol

3-(Methylamino)propan-1-ol, also known as N-methylpropanolamine, is an organic compound featuring both a secondary amine and a primary alcohol functional group. This bifunctional nature influences its chemical properties and solubility behavior, making it a subject of interest in various chemical and pharmaceutical applications.

Solubility Data

The solubility of **3-(Methylamino)propan-1-ol** has been qualitatively described in several chemical data sources. The following table summarizes the available information. It is important to note that "slightly soluble" and "sparingly soluble" are qualitative terms and the actual quantitative solubility can be temperature-dependent.

Solvent	CAS Number	Qualitative Solubility
Water	7732-18-5	Slightly soluble [1] [2] [3]
Chloroform	67-66-3	Slightly soluble [4]
Methanol	67-56-1	Sparingly soluble [4]

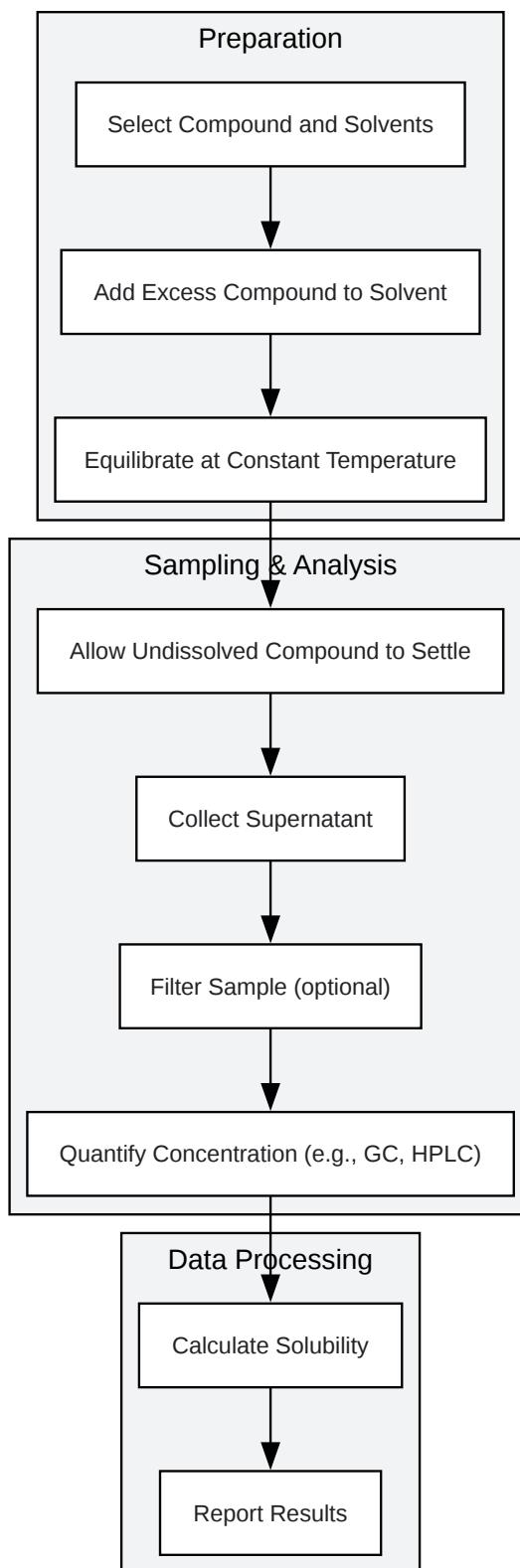
Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of **3-(Methylamino)propan-1-ol**. This protocol is based on the principles outlined in standard methodologies for solubility testing of organic compounds.

Objective: To determine the concentration of **3-(Methylamino)propan-1-ol** in a saturated solution of a given solvent at a specified temperature.

Materials:

- **3-(Methylamino)propan-1-ol** (high purity)
- Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene) of analytical grade
- Thermostatically controlled shaker or incubator
- Centrifuge
- Volumetric flasks and pipettes
- Analytical balance
- Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)
- Syringe filters (e.g., 0.45 µm PTFE)


Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **3-(Methylamino)propan-1-ol** to a series of vials, each containing a known volume of a specific solvent. The excess solid/liquid phase should be clearly visible.
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed in the thermostat for a few hours to allow the undissolved solute to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing any undissolved material, the pipette tip should be kept well below the liquid surface and away from the settled excess solute.
 - For highly saturated solutions or to ensure no particulate matter is transferred, filter the collected supernatant through a syringe filter into a clean vial.
 - Accurately dilute the collected saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical method.
- Quantitative Analysis (Gas Chromatography):
 - Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a polar column for this analyte) and a flame ionization detector (FID) or a mass spectrometer (MS).
 - Calibration: Prepare a series of standard solutions of **3-(Methylamino)propan-1-ol** of known concentrations in the solvent of interest. Inject these standards into the GC to generate a calibration curve.

- Sample Analysis: Inject a known volume of the diluted sample solution into the GC.
- Quantification: Determine the concentration of **3-(Methylamino)propan-1-ol** in the diluted sample by comparing its peak area to the calibration curve.
- Calculation of Solubility: Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. The result can be expressed in units such as g/100 mL or mol/L.
- Data Reporting:
 - Report the solubility of **3-(Methylamino)propan-1-ol** in each solvent at the specified temperature.
 - It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Logical Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the experimental determination of solubility.

In conclusion, while quantitative solubility data for **3-(Methylamino)propan-1-ol** is not readily available, its qualitative solubility as "slightly soluble" in water and chloroform, and "sparingly soluble" in methanol provides a baseline for its handling and application. For precise quantitative measurements, the detailed experimental protocol provided in this guide can be employed. This information is vital for researchers and professionals in drug development and chemical synthesis who require accurate solubility data for formulation, reaction optimization, and safety assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methylamino-1-propanol, 95% | Fisher Scientific [fishersci.ca]
- 2. amine-gas-treatment.com [amine-gas-treatment.com]
- 3. gasliquids.com [gasliquids.com]
- 4. 3-(METHYLAMINO)-1-PROPANOL | 42055-15-2 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Solubility Profile of 3-(Methylamino)propan-1-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b125474#3-methylamino-propan-1-ol-solubility-in-water-and-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com